molecular formula C11H15NO2 B14356357 2-Butanone, 4-[(4-methoxyphenyl)amino]- CAS No. 91246-71-8

2-Butanone, 4-[(4-methoxyphenyl)amino]-

Cat. No.: B14356357
CAS No.: 91246-71-8
M. Wt: 193.24 g/mol
InChI Key: NEOIJRCZYRUCQD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-Butanone, 4-[(4-methoxyphenyl)amino]- (IUPAC name: 4-[(4-Methoxyphenyl)amino]-4-phenyl-2-butanone) is a ketone derivative featuring a 4-methoxyphenylamino substituent at the 4-position of the butanone backbone. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.344 g/mol and a ChemSpider ID of 9024882 . The compound lacks stereocenters, simplifying its synthetic and analytical handling.

Reductive alkylation or amination strategies, similar to those used for RyR2-stabilizing benzothiazepines, may also apply .

Properties

CAS No.

91246-71-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(4-methoxyanilino)butan-2-one

InChI

InChI=1S/C11H15NO2/c1-9(13)7-8-12-10-3-5-11(14-2)6-4-10/h3-6,12H,7-8H2,1-2H3

InChI Key

NEOIJRCZYRUCQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Condensation Reactions

A foundational approach involves the condensation of 4-methoxyaniline with a suitably activated carbonyl precursor. While no explicit protocols for this compound are documented, analogous syntheses of arylaminoketones suggest that acid-catalyzed condensation between 4-methoxyaniline and 2-butanone derivatives could yield the target product. For instance, in the synthesis of 4-(4-hydroxyphenyl)-2-butanone, a related compound, ethyl acetoacetate and p-methoxybenzyl chloride undergo substitution, hydrolysis, and decarboxylation. Adapting this pathway, replacing the chloride with an amine nucleophile could theoretically produce the desired arylaminoketone.

Key Considerations :

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) may facilitate imine formation, though reduction steps might be necessary to stabilize the amine group.
  • Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but risk side reactions such as over-oxidation or polymerization.

Reductive Amination

Reductive amination offers a streamlined route by coupling 4-methoxyaniline with 4-oxo-2-butanone in the presence of a reducing agent. This method, widely used for secondary amine synthesis, could bypass multi-step sequences. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are common reductants for such transformations.

Optimization Insights :

  • Solvent Systems : Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction homogeneity.
  • Yield Limitations : Competing imine hydrolysis or ketone reduction may necessitate stoichiometric tuning or protective group strategies.

Advanced Methodologies from Patent Literature

A Chinese patent (CN109265330A) details a multi-step synthesis of 4-(4-hydroxyphenyl)-2-butanone, providing transferable insights for the target compound. Although the final demethylation step diverges, earlier stages—such as the substitution of p-methoxybenzyl chloride with ethyl acetoacetate—highlight methodologies applicable to arylaminoketone synthesis.

Halogenation and Substitution

The patent outlines:

  • Reduction of P-methoxybenzaldehyde to p-methoxybenzyl alcohol using NaBH₄ in methanol (0°C, 1h, 82% yield).
  • Halogenation with thionyl chloride (SOCl₂) to form p-methoxybenzyl chloride.
  • Alkylation of ethyl acetoacetate with the chloride under basic conditions (80°C, 3h), yielding 2-acetyl-3-(4-methoxyphenyl)ethyl propionate.

Adapting this sequence, replacing ethyl acetoacetate with an amine-containing nucleophile could direct synthesis toward the target compound.

Hydrolysis and Decarboxylation

The hydrolysis of the ethyl ester intermediate (using NaOH) followed by acid-catalyzed decarboxylation (HCl, 80°C) generates the ketone backbone. For 4-[(4-methoxyphenyl)amino]-2-butanone, introducing the amine group post-decarboxylation via nucleophilic substitution or reductive amination could prove effective.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield (%) Advantages Challenges
Condensation 4-Methoxyaniline, 2-butanone, HCl, 80°C ~65* Simplicity, minimal steps Low yield, side-product formation
Reductive Amination 4-Methoxyaniline, 4-oxo-2-butanone, NaBH₃CN ~70* High atom economy Sensitivity to moisture, cost
Patent-Inspired p-Methoxybenzyl chloride, Ethyl acetoacetate 82 Scalable, high purity Multi-step, requires halogenation

*Theoretical yields based on analogous reactions.

Mechanistic and Kinetic Considerations

Nucleophilic Attack Dynamics

The amino group in 4-methoxyaniline acts as a nucleophile, attacking electrophilic carbonyl or alkyl halide centers. In acidic media, the amine is protonated, reducing its nucleophilicity—a paradox resolved by employing mild bases (e.g., NaHCO₃) to deprotonate the amine selectively.

Solvent Effects

  • Polar Protic Solvents (e.g., methanol): Stabilize transition states in condensation but may hydrolyze intermediates.
  • Nonpolar Solvents (e.g., toluene): Favor imine formation but hinder reagent mixing.

Industrial Scalability and Continuous Flow Synthesis

Batch processes dominate laboratory-scale synthesis, but continuous flow systems offer advantages for large-scale production:

  • Enhanced Heat/Mass Transfer : Critical for exothermic reactions like halogenation.
  • Yield Optimization : Patent methods achieved 82% yield in batch; flow systems could improve further by minimizing decomposition.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[(4-methoxyphenyl)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butanone, 4-[(4-methoxyphenyl)amino]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[(4-methoxyphenyl)amino]- involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, influencing the biological activity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Key Differences and Similarities

The following compounds share structural motifs with 2-Butanone, 4-[(4-methoxyphenyl)amino]-, but differ in substituents or functional groups, leading to distinct physicochemical and biological properties.

Table 1: Molecular and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications/Notes
2-Butanone, 4-[(4-Methoxyphenyl)amino]- C₁₇H₁₉NO₂ 269.34 Not reported Amino, ketone, methoxy Pharmaceutical intermediates
4-(4-Methoxyphenyl)-2-butanone (Anisyl acetone) C₁₁H₁₄O₂ 178.23 280.3 Ketone, methoxy Insect attractant, flavoring agent
4-(4-Hydroxyphenyl)-2-butanone (Raspberry ketone) C₁₀H₁₂O₂ 164.20 Not reported Hydroxyl, ketone Food flavoring, cosmetics
4-[(2-Methoxyphenyl)amino]-4-phenyl-2-butanone C₁₇H₁₉NO₂ 269.34 Not reported Amino, ketone, methoxy (ortho) Structural isomer; potential varied reactivity
Key Observations:

Methoxy vs.

Stereochemical and Positional Effects: The ortho-methoxy isomer (4-[(2-Methoxyphenyl)amino]-4-phenyl-2-butanone) may exhibit steric hindrance, altering reactivity or binding affinity compared to the para-methoxy derivative .

Key Insights:
  • Synthetic Complexity: The amino group in the target compound necessitates protective strategies (e.g., tert-butyldimethylsilyl in related syntheses ), unlike simpler ketones like Anisyl acetone.
  • Analytical Differentiation : HRMS and NMR are critical for distinguishing positional isomers (e.g., para- vs. ortho-methoxy) .

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